3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a 4-methoxyphenylmethyl substituent on the nitrogen atom and a propanoic acid backbone. Its molecular formula is $ \text{C}{17}\text{H}{23}\text{NO}_5 $, and it has a molecular weight of 309.36 g/mol . The Boc group serves as a protective moiety for the amino group during synthetic processes, while the 4-methoxyphenyl group enhances lipophilicity and may influence binding interactions in biological systems. It is commonly used in peptide synthesis and medicinal chemistry as an intermediate for drug discovery .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(10-9-14(18)19)11-12-5-7-13(21-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCJCSUOHOXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The standard protocol involves reacting 3-[(4-methoxyphenyl)methylamino]propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reactions typically conducted at 0–25°C for 4–24 hours. The Boc group selectively protects the amine, leaving the carboxylic acid moiety intact for subsequent functionalization.
Key Data:
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Molar Ratio: 1:1.2 (amine:Boc₂O) to ensure complete protection.
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Yield: 85–92% under optimized conditions.
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Side Reactions: Overprotection is mitigated by controlled stoichiometry and temperature.
Stepwise Synthesis from β-Alanine Derivatives
An alternative route starts with β-alanine, which undergoes sequential modifications to introduce the 4-methoxyphenylmethyl and Boc groups.
Alkylation of β-Alanine
β-Alanine is alkylated with 4-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This step forms 3-[(4-methoxyphenyl)methylamino]propanoic acid, which is isolated via acid-base extraction.
Boc Protection of the Secondary Amine
The intermediate is then treated with Boc₂O under conditions similar to Section 1.1. Patent CN114380717A highlights the use of DMAP as a catalyst to accelerate the reaction, reducing the time to 2–3 hours.
Optimization Insights:
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Catalyst Impact: DMAP increases reaction efficiency by 20–25% compared to TEA.
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Solvent Choice: THF outperforms DCM in minimizing byproduct formation during alkylation.
Continuous Flow Microreactor Synthesis
Recent advancements employ continuous flow microreactors to enhance reproducibility and scalability. This method involves:
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Stream 1: 3-[(4-methoxyphenyl)methylamino]propanoic acid in THF.
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Stream 2: Boc₂O and DMAP in THF.
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Reactor Conditions: 25°C, residence time of 10 minutes.
Advantages:
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Yield Improvement: 94–97% due to precise temperature and mixing control.
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Scalability: Suitable for multi-kilogram production without column chromatography.
Reaction Monitoring and Analytical Validation
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms reaction completion. Retention times:
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45 (t, 2H, N-CH₂), 2.50 (t, 2H, COO-CH₂), 1.40 (s, 9H, Boc).
Challenges and Mitigation Strategies
Epimerization Risks
The chiral center at the β-carbon is prone to racemization under basic conditions. Solutions include:
Carboxylic Acid Activation
Unprotected carboxylic acids may form inactive tert-butyl esters with Boc₂O. This is prevented by:
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Pre-Activation: Converting the acid to a methyl ester prior to Boc protection.
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Selective Deprotection: Using mild acidic conditions (e.g., citric acid) to remove tert-butyl esters post-synthesis.
Industrial-Scale Production Considerations
Cost-Effective Reagent Sourcing
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected amino acids with aromatic substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy) increase lipophilicity and may enhance membrane permeability .
- Electron-withdrawing groups (e.g., 4-chloro) improve binding to electrophilic targets but reduce solubility .
- Heteroaromatic groups (e.g., pyridin-4-yl) introduce polarity, affecting solubility and pharmacokinetics .
Positional Isomerism :
- The placement of the Boc group (α- vs. β-carbon) alters steric and electronic environments. For example, α-Boc derivatives (e.g., compound in ) exhibit different conformational stability compared to β-substituted analogs.
Synthetic Utility :
- Iodophenyl derivatives (e.g., ) are valuable in radiolabeling for imaging studies.
- Methyl-substituted variants (e.g., ) are used to study steric effects in enzyme inhibition.
Biological Activity: Methoxyphenyl-containing compounds (e.g., ) are associated with antimicrobial activity, as seen in related structures like 3-(4-methoxyphenyl)-propanoic acid derivatives .
Biological Activity
3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid, also known as Boc-4-methoxyphenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. It features a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenylmethyl amino acid structure, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 295.33 g/mol
- CAS Number : 500788-87-4
The presence of the Boc group enhances the stability of the amino acid during synthesis and facilitates its incorporation into peptides.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Amino Acid Derivatives : The compound can act as an analogue to natural amino acids, influencing protein synthesis and folding.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as malate dehydrogenases (MDH1 and MDH2), with IC₅₀ values indicating moderate potency against these targets (IC₅₀ values ranging from 1.5 to 6.18 μM) .
- Cell Signaling Pathways : The compound may modulate signaling pathways through interactions with G protein-coupled receptors (GPCRs) and other membrane proteins.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, structural modifications have been explored to enhance activity against lung cancer cells by targeting MDH enzymes .
Peptide Synthesis
Due to its Boc protection, this compound is widely used in peptide synthesis, allowing for the formation of complex peptides that can have various biological functions. The incorporation of the 4-methoxyphenyl group can enhance the hydrophobicity and stability of peptides.
Neuroprotective Effects
Studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
- Inhibition of MDH Enzymes :
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Synthesis of Peptide Analogs :
- Researchers synthesized peptide analogs incorporating this compound to evaluate their efficacy in modulating cell proliferation in cancer models. Results indicated that certain analogs exhibited enhanced cytotoxicity compared to standard treatments.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| This compound | Structure | Moderate inhibition of MDH1/MDH2 | 1.5 - 6.18 |
| Boc-Leu | Similar Boc-protected amino acid | Peptide synthesis | N/A |
| Boc-Phe | Similar Boc-protected amino acid | Anticancer activity | N/A |
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid?
- Methodological Answer : The compound can be synthesized via Boc-protection of the amine group, followed by coupling with a 4-methoxyphenylmethyl moiety. Key steps include:
- Saponification : Use LiOH in THF/H₂O to hydrolyze ester intermediates to the carboxylic acid (e.g., as in the synthesis of Boc-protected fluorophenylpropanoic acid derivatives) .
- Coupling : Activate the carboxylic acid with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to form amide bonds .
- Purification : Employ preparative HPLC or liquid-liquid extraction (e.g., using ethyl acetate and aqueous phases) to isolate the product .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm in H NMR), 4-methoxyphenyl (aromatic protons at 6.8–7.2 ppm, methoxy at ~3.8 ppm), and propanoic acid (carboxylic acid proton absent in D₂O-exchanged samples) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions) .
- Melting Point : Compare observed values with literature data (e.g., Boc derivatives often melt between 150–200°C) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the chiral center in the propanoic acid backbone?
- Methodological Answer :
- Chiral Resolutions : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Evans oxazolidinones) during the formation of the amino acid precursor to control stereochemistry .
- Circular Dichroism (CD) : Validate optical activity by comparing CD spectra with known (R)- or (S)-configured analogs .
Q. What strategies mitigate Boc group instability under acidic or high-temperature conditions?
- Methodological Answer :
- Alternative Protecting Groups : Replace Boc with Fmoc (fluorenylmethyloxycarbonyl) for acid-sensitive applications .
- Reaction Optimization : Avoid trifluoroacetic acid (TFA) during deprotection; use milder acids (e.g., HCl in dioxane) .
- Temperature Control : Conduct reactions at ≤25°C to prevent premature Boc cleavage .
Q. How can this compound be applied in drug discovery, particularly for targeted protein degradation (e.g., PROTACs)?
- Methodological Answer :
- Linker Design : Integrate the propanoic acid moiety as a spacer between E3 ligase binders and target protein ligands, leveraging its hydrophilicity and rigidity .
- Boronated Derivatives : Modify the phenyl ring with boronic acid groups (e.g., as in ) for use in boron neutron capture therapy (BNCT) or Suzuki-Miyaura cross-coupling in PROTAC synthesis .
- In Vivo Testing : Evaluate pharmacokinetics by conjugating radiolabels (e.g., C) to track tissue distribution .
Contradictions and Validation
- Synthetic Yields : reports >80% yields using DCC/DMAP coupling , while notes variability (<70%) due to steric hindrance from bulky substituents . Researchers should pre-activate carboxylic acids with HOBt (hydroxybenzotriazole) to improve efficiency.
- Boc Stability : and emphasize strict temperature control , whereas suggests Boc derivatives tolerate brief heating to 40°C in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
